molecular formula C19H23AsO2 B14604337 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol CAS No. 61025-05-6

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol

Katalognummer: B14604337
CAS-Nummer: 61025-05-6
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: MUQMSLRYVSZJBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a diphenylarsoryl group

Vorbereitungsmethoden

The synthesis of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylarsine chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The diphenylarsoryl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Diphenylarsine oxide: A compound with a diphenylarsoryl group but lacking the cyclohexane ring.

    1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol: A structurally similar compound with a diphenylphosphoryl group instead of a diphenylarsoryl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61025-05-6

Molekularformel

C19H23AsO2

Molekulargewicht

358.3 g/mol

IUPAC-Name

1-(diphenylarsorylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C19H23AsO2/c21-19(14-8-3-9-15-19)16-20(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,21H,3,8-9,14-16H2

InChI-Schlüssel

MUQMSLRYVSZJBP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.